molecular formula C11H14O3 B1408164 Methyl 4-(1-hydroxyethyl)-2-methylbenzoate CAS No. 1823311-32-5

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate

Cat. No.: B1408164
CAS No.: 1823311-32-5
M. Wt: 194.23 g/mol
InChI Key: GTJYMRFXHBVNPD-UHFFFAOYSA-N
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Description

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is an organic compound with the molecular formula C10H12O3. It is a derivative of benzoic acid and features a methyl ester group, a hydroxyethyl group, and a methyl group attached to the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate can be synthesized through the esterification of 4-(1-hydroxyethyl)-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the production scale .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 4-(1-hydroxyethyl)-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active benzoic acid derivative, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is unique due to the specific positioning of the hydroxyethyl and methyl groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can result in distinct chemical and biological properties compared to its analogs .

Biological Activity

Methyl 4-(1-hydroxyethyl)-2-methylbenzoate is an organic compound with notable biological activities and potential applications in various fields, including chemistry, biology, and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C10H12O3
  • CAS Number: 1823311-32-5
  • Structural Features: The compound features a methyl ester group, a hydroxyethyl group, and a methyl group attached to a benzene ring. This unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound primarily arises from its interactions with biomolecules. Key mechanisms include:

  • Hydrogen Bonding: The hydroxyethyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Ester Hydrolysis: The ester group can undergo hydrolysis to release benzoic acid derivatives, which may interact with various enzymes and receptors.
  • Oxidative Stress Modulation: Preliminary studies suggest that this compound may influence pathways related to oxidative stress, potentially acting as an antioxidant.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity: It has been studied for its potential to modulate oxidative stress responses in cells by influencing the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative damage .
  • Antimicrobial Properties: Some studies have indicated that derivatives of methyl benzoate compounds possess antimicrobial activity against various pathogens, suggesting potential applications in pharmaceuticals and food preservation.
  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, although detailed studies are needed to elucidate these interactions fully.

Case Studies and Experimental Data

  • Oxidative Stress Studies:
    • A study highlighted the role of compounds similar to this compound in activating the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This suggests potential therapeutic applications in conditions characterized by oxidative stress .
  • Antimicrobial Testing:
    • In vitro testing demonstrated that derivatives of methyl benzoate compounds exhibit varying degrees of antimicrobial activity against bacteria such as E. coli and Staphylococcus aureus. These findings underscore the potential use of such compounds in developing new antimicrobial agents.
  • Enzyme Interaction Studies:
    • Research focused on the interaction between this compound and specific metabolic enzymes revealed that it could serve as a lead compound for designing inhibitors targeting metabolic disorders .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Methyl 4-(1-hydroxyethyl)benzoateAntioxidant, Enzyme InhibitionHydroxyethyl group enhances solubility
Methyl 4-(1-hydroxyethyl)-3-methylbenzoateAntimicrobialDifferent positioning of substituents affects activity
Methyl 4-(1-hydroxyethyl)-2-ethylbenzoateLimited studies availableVariations in alkyl chain length influence properties

Properties

IUPAC Name

methyl 4-(1-hydroxyethyl)-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-6-9(8(2)12)4-5-10(7)11(13)14-3/h4-6,8,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJYMRFXHBVNPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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